(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone
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Overview
Description
The compound “(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone)” is a complex organic molecule that features multiple functional groups, including an imidazole ring, a pyridazine ring, a piperazine ring, and a chlorophenyl group
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are known to be highly soluble in water and other polar solvents, which may influence their absorption and distribution .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that imidazole derivatives are known to be stable under normal storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone)” typically involves multi-step organic reactions. The process may start with the preparation of the imidazole and pyridazine intermediates, followed by their coupling with piperazine and chlorophenylmethanone under specific reaction conditions. Common reagents used in these steps include bases, acids, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound “(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone)” can undergo various chemical reactions, including:
Oxidation: The imidazole and pyridazine rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the chlorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential as a ligand for various biological targets, including enzymes and receptors. Its structural features suggest it could interact with proteins in a specific manner.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in areas such as oncology, neurology, and infectious diseases.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other molecules with imidazole, pyridazine, piperazine, and chlorophenyl groups. Examples might include:
- (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-chlorophenyl)methanone
- (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-bromophenyl)methanone
Uniqueness
The uniqueness of “(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone)” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This could include differences in binding affinity, reactivity, and overall stability.
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O/c19-15-3-1-2-14(12-15)18(26)24-10-8-23(9-11-24)16-4-5-17(22-21-16)25-7-6-20-13-25/h1-7,12-13H,8-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYXABMNWYZWQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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